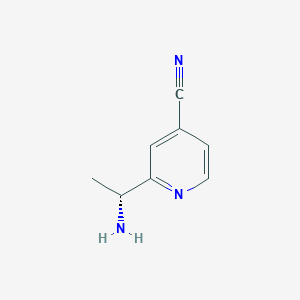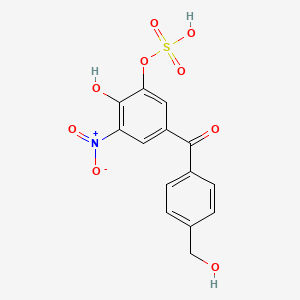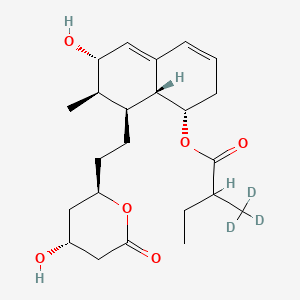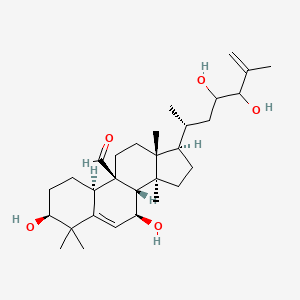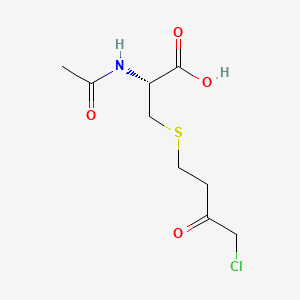
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is a stereoisomer of tetrahydrophenanthrenetetrol, a compound characterized by its four hydroxyl groups attached to a phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. The reaction involves a conjugated diene and a dienophile to form a cyclohexene ring. The stereochemistry of the product is controlled by the choice of reactants and reaction conditions, such as temperature and solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the desired stereochemistry is achieved. The use of catalysts, such as boronic acids, can enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form tetrahydrophenanthrene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted phenanthrene derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals .
Aplicaciones Científicas De Investigación
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mecanismo De Acción
The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions that modulate the activity of the target molecules. Pathways involved may include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanetetrol: A cyclitol with four hydroxyl groups attached to a cyclohexane ring.
Inositol: A cyclohexanehexol with six hydroxyl groups, known for its role in cellular signaling.
Quinic Acid: A cyclohexanecarboxylic acid with four hydroxyl groups, used in the synthesis of pharmaceuticals
Uniqueness
(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4-phenanthrenetetrol is unique due to its specific stereochemistry and the phenanthrene backbone, which imparts distinct chemical and physical properties compared to other cyclitols and polyols. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrophenanthrene-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H14O4/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)12(16)14(18)13(11)17/h1-6,11-18H/t11-,12+,13+,14-/m1/s1 |
Clave InChI |
NXXFPJMAQQHDHQ-ZOBORPQBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H]([C@H]([C@@H]3O)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C(C(C(C3O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
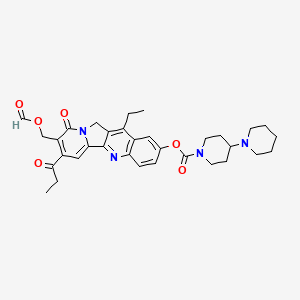

![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)
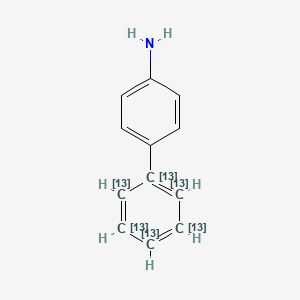
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

